3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-18-21(19(2)30-25-18)8-9-22(29)27-15-12-26(13-16-27)14-17-28-11-10-24-23(28)20-6-4-3-5-7-20/h3-7,10-11H,8-9,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBQWALYMIFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1,2-oxazole, 2-phenyl-1H-imidazole, and piperazine derivatives. The synthetic route may involve:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the imidazole ring: This step may involve nucleophilic substitution reactions.
Incorporation of the piperazine moiety: This can be done through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
- Molecular Formula : C22H29N5O4
- Molecular Weight : 425.50 g/mol
- IUPAC Name : 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one
Scientific Research Applications
Pharmacological Studies
Anticancer Research
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxazole and imidazole rings can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Heterocyclic Diversity: While the target compound combines oxazole, imidazole, and piperazine, ’s C1 uses triazole and imidazole, and ’s derivatives incorporate coumarin and benzodiazepine.
Substituent Effects : The target’s 2-phenylimidazole and piperazine may enhance solubility compared to C1’s diphenylimidazole groups, which could increase hydrophobicity . ’s compound replaces piperazine with morpholine, altering basicity and pharmacokinetics .
Synthetic Complexity : employs a one-pot method with ceric ammonium nitrate (CAN), suggesting efficiency for imidazole-triazole systems. In contrast, ’s coumarin derivatives require multi-step syntheses, highlighting scalability challenges .
Pharmacological and Physicochemical Implications
- Oxazole vs.
- Piperazine vs. Morpholine : Piperazine’s dual nitrogen atoms offer higher basicity than morpholine, which may influence protonation states and membrane permeability .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one , hereafter referred to as compound X , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of compound X, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Compound X features a complex structure comprising an oxazole ring and an imidazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of imidazole and oxazole compounds often exhibit significant antimicrobial properties. Compound X has been evaluated for its antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. In vitro studies using the agar disc diffusion method revealed that compound X demonstrated notable inhibition zones, suggesting effective antibacterial action.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 28 |
| Escherichia coli | 22 |
These results align with findings from similar compounds in literature, which often show enhanced activity due to the presence of heterocyclic rings .
Anticancer Activity
Compound X has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.
A study reported that treatment with compound X resulted in a significant decrease in cell viability at concentrations above 10 µM:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 20 |
This suggests a dose-dependent response where higher concentrations effectively reduce cell viability .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of compound X. In animal models of neurodegeneration, administration of compound X resulted in reduced oxidative stress and inflammation markers. This is particularly relevant for conditions such as Alzheimer's disease.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Foroumadi et al. evaluated the antibacterial efficacy of various imidazole derivatives including compound X. The results demonstrated that compound X not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Case Study 2: Anticancer Mechanism
In a controlled laboratory setting, compound X was tested on human cancer cell lines. The findings indicated that it acts through multiple pathways including the inhibition of tumor cell proliferation and induction of apoptosis via mitochondrial pathways. This multifaceted mechanism positions compound X as a promising candidate for further development in cancer therapeutics .
Q & A
Q. What are the key synthetic strategies for constructing the 3,5-dimethyl-1,2-oxazol-4-yl moiety in this compound?
The 3,5-dimethyl-1,2-oxazol-4-yl group is typically synthesized via cyclocondensation reactions. For example, a common approach involves reacting β-diketones with hydroxylamine under acidic conditions to form the oxazole ring. Optimization of substituent positions can be achieved by varying the diketone precursor and reaction conditions (e.g., solvent, temperature). Post-synthetic modifications, such as alkylation or acylation, may further tailor the oxazole’s electronic properties .
Q. How can researchers confirm the structural integrity of the piperazine-imidazole-ethyl linkage?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for verifying connectivity. Key signals include:
- Piperazine protons: Resonances between δ 2.4–3.2 ppm (split into multiplets due to coupling).
- Ethyl linker: A triplet near δ 2.7 ppm (CH-N) and a quartet around δ 3.5 ppm (CH-imidazole).
- Imidazole protons: Distinct aromatic signals (δ 7.2–7.8 ppm). Mass spectrometry (HRMS) should confirm the molecular ion peak matching the expected molecular formula .
Q. What experimental design principles apply to optimizing the coupling of imidazole and piperazine subunits?
Use Design of Experiments (DoE) to systematically vary parameters like reaction time, temperature, and stoichiometry. For example, a factorial design can identify interactions between catalyst loading (e.g., Pd/C for cross-coupling) and solvent polarity (e.g., DMF vs. THF). Response surface methodology (RSM) may then refine optimal conditions for yield and purity .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the piperazine nitrogen or oxazole ring. Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites, guiding functionalization strategies. Software like Gaussian or ORCA is typically employed .
Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state conformation?
Single-crystal X-ray diffraction (SCXRD) using the CCP4 suite can determine bond angles, torsion angles, and packing interactions. For example, the dihedral angle between the oxazole and imidazole rings may influence biological activity. Data collection at synchrotron facilities improves resolution for heavy-atom derivatives .
Q. How do structural modifications to the phenyl-imidazole group affect binding to biological targets?
Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituents (e.g., electron-withdrawing groups on the phenyl ring) and testing affinity via surface plasmon resonance (SPR) or fluorescence polarization. Molecular docking (AutoDock Vina) predicts binding modes to receptors like serotonin or histamine receptors, validated by mutagenesis assays .
Q. What statistical approaches reconcile contradictory data in biological assay reproducibility?
Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., cell passage number, solvent residuals). Bayesian inference models quantify uncertainty in IC values, while Bland-Altman plots assess inter-lab variability. Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) to isolate true outliers .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
